5-bromo-2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-bromo-2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromopyrimidine moiety, a piperidine ring, and a dimethylpyrazole group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperidine and dimethylpyrazole under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and reducing production costs. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in various functionalized derivatives of the original compound.
Scientific Research Applications
5-bromo-2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [3-[(5-Chloropyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
- [3-[(5-Fluoropyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
Uniqueness
Compared to similar compounds, 5-bromo-2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O2/c1-11-6-14(20-21(11)2)15(23)22-5-3-4-12(9-22)10-24-16-18-7-13(17)8-19-16/h6-8,12H,3-5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUJXRVXZVOHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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